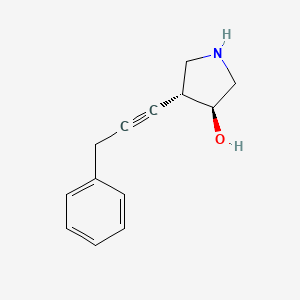![molecular formula C11H19NO B1485737 trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol CAS No. 2138625-35-9](/img/structure/B1485737.png)
trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol
Overview
Description
Trans-2-{Octahydrocyclopenta[c]pyrrol-2-yl}cyclobutan-1-ol, also known as trans-2-OH-CPCB, is a cyclic alcohol that has been used in a variety of scientific research applications. It is an important intermediate in organic synthesis, and has been used as a model compound to study the mechanisms of organic reactions. It has also been used as a building block for the synthesis of novel compounds, and as a starting material for the synthesis of other cyclic alcohols.
Scientific Research Applications
Conformational Studies and Helical Folding
- The research into cyclobutane amino acid oligomers, including those derived from trans-2-aminocyclobutane carboxylic acid, reveals a preference for folding into a 12-helical conformation both in solution and solid state. This property is significant for understanding the structural dynamics of these molecules and their potential applications in the design of novel peptidomimetics and other bioactive compounds (Fernandes et al., 2010).
Synthetic Chemistry and Molecular Transformations
- Cyclobutanones have been transformed into γ-lactams through the Tamura reagent, exploring the stereo-electronic effects on the modified Beckmann rearrangement. This application is crucial for the synthesis of complex organic molecules, including those related to octahydrocyclopenta[b]pyrroles (Luh et al., 1985).
- The study of photodimerization of specific styrylpyridines has led to the formation of cis-cis-trans cyclobutanes, demonstrating the role of photocatalysis in generating specific molecular configurations useful in materials science and photopharmacology (Yamada et al., 2010).
Mechanistic Insights into Chemical Reactions
- Investigations into the [2+2] cycloaddition of alkenes catalyzed by iron complexes have provided valuable mechanistic insights, helping to refine synthetic strategies for the formation of cyclobutanes. This research is pivotal for developing new catalytic processes in organic synthesis (Joannou et al., 2020).
Applications in Material Science
- The development of dual-photoresponsive coordination polymers through the synthesis of olefin/cyclobutane-linked pyridinium radical states showcases the material's potential in creating high-stability, reversible, and color-distinguishable materials. Such advancements have implications for the development of smart materials and sensors (Yang et al., 2020).
properties
IUPAC Name |
(1R,2R)-2-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c13-11-5-4-10(11)12-6-8-2-1-3-9(8)7-12/h8-11,13H,1-7H2/t8?,9?,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYJQACEYSUZKF-JPPWEJMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CCC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CN(CC2C1)[C@@H]3CC[C@H]3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1-Hydroxycyclobutyl)methyl]-2-imino-1,2-dihydropyridin-3-ol](/img/structure/B1485655.png)
![1-{[(1-Hydroxy-4-methylpentan-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485656.png)
![1-[(2-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485657.png)
![1-{[(4-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485658.png)
![1-{[(3-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485659.png)
![1-{[(3-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485660.png)
![1-{4-[trans-2-Hydroxycyclobutyl]piperazin-1-yl}ethan-1-one](/img/structure/B1485662.png)
![4-{[trans-2-Hydroxycyclobutyl]amino}phenol](/img/structure/B1485663.png)
![1-{[Methoxy(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485666.png)
![3-{[(1-Hydroxycyclobutyl)methyl]amino}phenol](/img/structure/B1485667.png)
![(3S,4R)-4-[2-(3-methylphenyl)ethynyl]pyrrolidin-3-ol](/img/structure/B1485669.png)

![tert-butyl (3R,4R)-3-hydroxy-4-[(2-hydroxyethyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B1485673.png)
![(1S,2R)-2-[2-(thiophen-3-yl)ethynyl]cyclohexan-1-ol](/img/structure/B1485675.png)